3-(Formylamino)-4-methylbenzoic Acid
Description
3-(Formylamino)-4-methylbenzoic acid is a benzoic acid derivative featuring a formylamino (-NHCHO) substituent at the 3-position and a methyl group (-CH₃) at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in drug intermediate synthesis and enzyme inhibition studies. Its molecular formula is C₉H₉NO₃, with a molecular weight of 193.18 g/mol (derived from CAS data in ). The formyl group introduces polarity, influencing solubility and reactivity, while the methyl group enhances lipophilicity, affecting membrane permeability in biological systems .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-formamido-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-3-7(9(12)13)4-8(6)10-5-11/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FBGNJQRTDRVWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
3-(Formylamino)-4-methylbenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is involved in the preparation of benzimidazole derivatives, which have demonstrated efficacy in treating alpha-2 receptor mediated disorders such as migraines, anxiety, and muscle spasms. The compound can be utilized to synthesize selective agonists that target specific receptors, enhancing therapeutic outcomes while minimizing side effects .
Case Study: Synthesis of Benzimidazole Derivatives
A study highlighted the synthesis of 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile using this compound as a precursor. This compound has shown promise in clinical applications for treating conditions like chronic tension-type headaches and attention deficit hyperactivity disorder (ADHD) due to its selective action on alpha-2 adrenergic receptors .
Biochemistry
Protein Modifications:
In biochemical research, this compound can be employed to modify proteins through chemical reactions that enhance their functionality or stability. Its ability to participate in aza-Michael additions allows for site-specific modifications of histidine residues in proteins, which is crucial for understanding protein function and interactions .
Case Study: Site-Specific Histidine Modifications
Research has demonstrated the use of this compound in introducing post-translational modifications to proteins. By utilizing the electrophilic nature of the formyl group, researchers achieved selective modifications on histidine residues within various protein substrates, including insulin. This approach opens avenues for developing targeted therapeutic strategies and understanding disease mechanisms at a molecular level .
Materials Science
Synthesis of Functional Materials:
The compound is also explored for its potential in materials science, particularly in creating functionalized polymers and nanomaterials. Its structure allows it to act as a building block for synthesizing materials with specific properties suitable for applications in sensors, drug delivery systems, and nanotechnology.
Case Study: Development of Nanomaterials
A recent study focused on the incorporation of this compound into polymer matrices to enhance mechanical properties and biocompatibility. The resulting materials exhibited improved performance for biomedical applications, including scaffolding for tissue engineering .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Moving the formyl group from the 3- to 4-position (e.g., 4-Formamido Benzoic Acid) reduces steric hindrance and increases solubility in polar solvents .
- Functional Group Effects : Replacing the formyl group with acetyl (e.g., 3-Acetamido-4-methylbenzoic acid) increases molecular weight marginally but enhances stability against hydrolysis .
- Acidity: The presence of a hydroxyl group in 3-Formyl-4-hydroxybenzoic acid (pKa ~2.5) makes it more acidic than this compound (pKa ~4.2) due to resonance stabilization of the conjugate base .
Reactivity Trends :
- The formyl group in this compound is prone to nucleophilic attack, making it reactive in condensation reactions (e.g., Schiff base formation).
- The nitro group in 4-(Methylamino)-3-nitrobenzoic acid directs electrophilic substitution to the meta position, limiting further functionalization .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Formylamino)-4-methylbenzoic Acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves formylation of 3-amino-4-methylbenzoic acid using formic acid or acetic-formic anhydride under reflux conditions. Optimization includes controlling temperature (80–100°C) and reaction time (4–6 hours) to maximize yield while minimizing side reactions like over-formylation. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .
- Key Parameters : Monitor pH during neutralization steps to prevent decomposition. Use TLC or HPLC to track reaction progress .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (DMSO-) shows characteristic peaks: δ 8.1–8.3 ppm (formyl proton), δ 6.8–7.2 ppm (aromatic protons), and δ 2.3 ppm (methyl group) .
- FT-IR : Confirm the presence of formyl (C=O stretch at ~1670 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 194.1) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile : Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water, and poorly soluble in non-polar solvents. Adjust solvent systems for reactions (e.g., DMF for coupling reactions) or recrystallization (ethanol/water) .
- Practical Tip : Pre-dissolve in DMSO for biological assays to avoid precipitation .
Q. What safety precautions are critical when handling this compound?
- Safety Protocols : Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or coordination chemistry?
- Methodology : Use DFT calculations (e.g., Gaussian 09) to analyze electron density maps. The formylamino group acts as an electron-withdrawing group, directing electrophilic attacks to the meta position. For coordination studies, simulate metal-ligand binding energies (e.g., with transition metals like Ni(II) or Zn(II)) .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Case Study : Discrepancies in antimicrobial activity may arise from substituent effects. For example, adding electron-donating groups (e.g., -OCH) enhances activity against Gram-positive bacteria, while electron-withdrawing groups (e.g., -CF) improve antifungal properties. Systematic SAR studies with standardized assays (e.g., MIC tests) are essential .
Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles (e.g., triazines or chromenones)?
- Synthetic Applications :
- Triazine Derivatives : React with cyanuric chloride under basic conditions (KCO, DMF, 45°C) to form triazinyl-amino benzoic acids, which are intermediates in kinase inhibitor development .
- Chromenones : Condense with phenoxyacetyl chloride to generate anti-inflammatory agents like Iguratimod analogs .
Q. What role does the methyl group play in stabilizing the crystal structure of metal complexes derived from this compound?
- Crystallographic Insights : The methyl group at the 4-position enhances hydrophobic interactions in metal-organic frameworks (MOFs). Single-crystal X-ray diffraction reveals Zn(II) complexes with distorted octahedral geometry, where the carboxylic acid and formylamino groups act as bidentate ligands .
Q. How can isotopic labeling (e.g., C or N) aid in metabolic pathway tracing for this compound?
- Tracer Synthesis : Introduce C-labeled formyl groups via C-formic acid. Use LC-MS/MS to track incorporation into microbial or mammalian metabolic pathways (e.g., folate cycles) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
